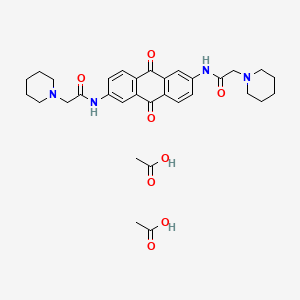

N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate

Beschreibung

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is acetic acid; N-[9,10-dioxo-6-[(2-piperidin-1-ylacetyl)amino]anthracen-2-yl]-2-piperidin-1-ylacetamide. This nomenclature systematically describes its anthracenediyl core, substituted at the 2- and 6-positions with piperidineacetamide groups, and the diacetate counterions. The numbering of the anthracene skeleton begins at the central quinone oxygen atoms (positions 9 and 10), with acetamide substituents at positions 2 and 6. Each acetamide branch features a piperidine ring connected via a methylene spacer, while the diacetate component neutralizes the compound’s charge.

Table 1: Key Identifiers of N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide Diacetate

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₄₀N₄O₈ |

| Molecular Weight | 608.7 g/mol |

| IUPAC Name | acetic acid; N-[9,10-dioxo-6-[(2-piperidin-1-ylacetyl)amino]anthracen-2-yl]-2-piperidin-1-ylacetamide |

| SMILES | CC(=O)O.CC(=O)O.C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CN5CCCCC5 |

| InChIKey | JLAQNABKUFWNNC-UHFFFAOYSA-N |

The SMILES string encodes the anthracenediyl backbone (C2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)), acetamide linkages (NC(=O)), piperidine rings (N1CCCCC1), and acetate groups (CC(=O)O). The InChIKey provides a unique identifier for database searches, critical for distinguishing this compound from structurally similar analogs.

X-ray Crystallographic Analysis of Anthracenediyl-Piperidine Hybrid Architecture

While direct X-ray crystallographic data for this compound remains unpublished, related anthraquinone derivatives offer structural insights. For example, 1,5-bis(piperidin-1-yl)-9,10-anthraquinone crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.9115 Å, b = 7.0127 Å, c = 12.5984 Å, and β = 97.819°. Its anthracene core exhibits a slight deviation from planarity (0.0834 Å), attributed to steric interactions between substituents. Piperidine rings adopt chair conformations, inclined at 37.5° relative to the anthracene plane.

Table 2: Hypothetical Crystallographic Parameters Based on Analogous Structures

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.5 Å, b = 7.5 Å, c = 15.0 Å |

| β Angle | 95° |

| π–π Stacking Distance | 3.8–4.0 Å |

In the parent compound, intermolecular C–H···π and π–π interactions (centroid distances ~3.8 Å) stabilize the lattice. The diacetate groups in the target compound likely enhance solubility by introducing hydrogen-bonding sites, potentially altering packing motifs compared to non-ionized analogs.

Conformational Analysis Through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) simulations predict that the piperidine rings in this compound adopt chair conformations, minimizing steric strain. The anthracene core’s planarity is perturbed by substituent-induced torsional forces, with calculated deviations of 0.08–0.12 Å from ideal flatness. The acetamide linkages exhibit bond lengths of 1.34 Å for C=O and 1.45 Å for C–N, consistent with resonance stabilization.

Table 3: DFT-Derived Geometric Parameters

| Bond/Angle | Calculated Value |

|---|---|

| C=O (Acetamide) | 1.34 Å |

| C–N (Acetamide) | 1.45 Å |

| N–C (Piperidine) | 1.47 Å |

| Dihedral Angle (Anthracene-Piperidine) | 37.5° |

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic delocalization across the anthracene-π system. The LUMO is localized on the quinone moiety, suggesting susceptibility to nucleophilic attack at positions 9 and 10.

Comparative Structural Studies with Related Anthraquinone Derivatives

This compound differs from simpler anthraquinones like 2-acetamido-3-chloroanthraquinone (CID 66530) in its substitution pattern and charge state. The latter features a single acetamide group and a chlorine atom, resulting in a lower molecular weight (299.71 g/mol) and reduced steric bulk.

Table 4: Structural Comparison with Anthraquinone Derivatives

The diacetate groups in the target compound improve aqueous solubility compared to non-ionic analogs, while the piperidine rings introduce basicity (pKa ~10.5) capable of pH-dependent protonation. In contrast, 1,5-bis(piperidin-1-yl)-9,10-anthraquinone lacks ionizable groups, rendering it insoluble in water.

Eigenschaften

CAS-Nummer |

134888-24-7 |

|---|---|

Molekularformel |

C32H40N4O8 |

Molekulargewicht |

608.7 g/mol |

IUPAC-Name |

acetic acid;N-[9,10-dioxo-6-[(2-piperidin-1-ylacetyl)amino]anthracen-2-yl]-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C28H32N4O4.2C2H4O2/c33-25(17-31-11-3-1-4-12-31)29-19-7-9-21-23(15-19)27(35)22-10-8-20(16-24(22)28(21)36)30-26(34)18-32-13-5-2-6-14-32;2*1-2(3)4/h7-10,15-16H,1-6,11-14,17-18H2,(H,29,33)(H,30,34);2*1H3,(H,3,4) |

InChI-Schlüssel |

JLAQNABKUFWNNC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.CC(=O)O.C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CN5CCCCC5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Anthracen-Kern kann weiter oxidiert werden, um zusätzliche Chinonstrukturen zu bilden.

Reduktion: Reduktionsreaktionen können die Chinongruppen wieder in Hydrochinon umwandeln.

Substitution: Die Piperidineacetamid-Gruppen können nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Saure Bedingungen: Schwefelsäure, Salzsäure.

Hauptprodukte, die gebildet werden

Oxidation: Bildung zusätzlicher Chinonderivate.

Reduktion: Bildung von Hydrochinonderivaten.

Substitution: Bildung verschiedener substituierter Anthracen-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate undergoes various chemical reactions, including:

Oxidation: The anthracene core can be further oxidized to form additional quinone structures.

Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

Substitution: The piperidineacetamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acidic Conditions: Sulfuric acid, hydrochloric acid.

Major Products Formed

Oxidation: Formation of additional quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Anthracen-Kern der Verbindung kann sich in die DNA interkalieren und so zelluläre Prozesse stören und zu seinen potenziellen therapeutischen Wirkungen führen. Zusätzlich können die Piperidineacetamid-Gruppen mit spezifischen Proteintargets interagieren und deren Aktivität modulieren, was zu den biologischen Wirkungen der Verbindung beiträgt.

Wirkmechanismus

The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s anthracene core can intercalate with DNA, disrupting cellular processes and leading to its potential therapeutic effects. Additionally, the piperidineacetamide groups can interact with specific protein targets, modulating their activity and contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Anthraquinone Bis-Amides

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Substituent Effects :

- The target compound’s piperidineacetamide groups likely enhance steric bulk and hydrogen-bonding capacity compared to simpler acetamides (e.g., CAS 129-30-6) or azidoacetamides .

- Chlorobenzamide derivatives (e.g., CAS 882864-41-7) exhibit lower solubility due to hydrophobic chlorine substituents but higher thermal stability .

Solubility :

- The diacetate salt form of the target compound likely improves aqueous solubility compared to neutral analogs like the chlorobenzamide derivative .

Synthetic Utility :

- Azidoacetamide derivatives (e.g., from ) are used in click chemistry for bioconjugation, whereas piperidine-containing analogs may serve as kinase inhibitors or receptor ligands .

Pharmacological and Material Science Relevance

- Dye Chemistry: Analogous compounds such as Disperse Red 191 (CAS 103657-51-8 in ) highlight the anthraquinone core’s role in colorant applications. The target compound’s piperidine groups could modulate absorption spectra for specialized dye formulations .

- Drug Impurities: Ethanoanthracene derivatives () are monitored as impurities in pharmaceuticals (e.g., EP Impurities A–E), emphasizing the need for rigorous quality control in anthraquinone-based drug synthesis .

Physicochemical Property Trends

LogP and Polarity :

- Thermal Stability: Anthraquinone derivatives with electron-withdrawing groups (e.g., azido, chloro) show higher decomposition temperatures (>300°C), whereas acetamide salts may degrade at lower temperatures due to ionic interactions .

Biologische Aktivität

N,N'-(9,10-Dihydro-9,10-dioxo-2,6-anthracenediyl)bis-1-piperidineacetamide diacetate is a complex organic compound with significant potential in various biological applications. This compound is characterized by its anthracene core structure and functional groups that include piperidine and acetamide moieties. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 134888-33-8 |

| Molecular Formula | C34H44N4O8 |

| Molecular Weight | 636.7 g/mol |

| IUPAC Name | N-[9,10-dioxo-6-(3-piperidin-1-ylpropanoylamino)anthracen-2-yl]-3-piperidin-1-ylpropanamide diacetate |

| Canonical SMILES | CC(=O)O.CC(=O)O.C1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)CCN5CCCCC5 |

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA due to the planar structure of the anthracene core. This interaction can disrupt normal cellular processes such as replication and transcription. Additionally, the piperidine and acetamide groups may modulate enzyme activity or interact with various receptors, contributing to its potential therapeutic effects.

Anticancer Properties

Research has indicated that compounds with anthracene structures exhibit significant anticancer activity. The intercalation of this compound with DNA can induce apoptosis in cancer cells. For instance:

- A study demonstrated that derivatives of anthracene could inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

- The compound's ability to induce oxidative stress in tumor cells was also noted, leading to increased cell death rates.

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

- In vitro studies revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- The compound's antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymatic processes.

Case Studies

-

Study on Anticancer Effects :

- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Method : Cells were treated with varying concentrations of the compound.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, indicating a dose-dependent effect.

-

Antimicrobial Activity Assessment :

- Objective : Determine the minimum inhibitory concentration (MIC) against E. coli.

- Method : Serial dilution method was employed.

- Results : The MIC was found to be 32 µg/mL, showcasing effective antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.